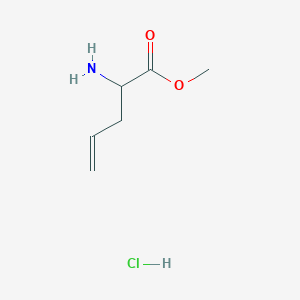

Methyl 2-aminopent-4-enoate Hydrochloride

Description

Historical Context and Discovery in Synthetic Organic Chemistry

The development of Methyl 2-aminopent-4-enoate Hydrochloride is intrinsically linked to the broader history of unnatural amino acid synthesis. The quest for novel amino acid structures, beyond the 20 proteinogenic ones, has been a continuous effort in organic chemistry to create new therapeutic agents and biological probes. The synthesis of α-allyl-α-aryl α-amino acids, for which compounds like Methyl 2-aminopent-4-enoate are precursors, represents a significant advancement in this field. nih.gov

Key to the preparation of enantiomerically pure forms of this compound are methods of asymmetric synthesis. The development of techniques such as the asymmetric Strecker synthesis and the use of chiral auxiliaries has been fundamental. cymitquimica.com These methods allow for the controlled introduction of chirality, a crucial aspect for the biological activity of many complex molecules. The synthesis of allylglycine derivatives, a class to which Methyl 2-aminopent-4-enoate belongs, has been a subject of extensive research, with various stereoselective methods being developed. chemscene.comrsc.org

Significance as a Chiral Building Block in Advanced Synthesis

The true significance of this compound lies in its utility as a chiral building block. rsc.org The "chiral pool" is a collection of readily available, enantiomerically pure compounds from natural sources, which are used as starting materials for the synthesis of complex chiral molecules. chemical-suppliers.eubldpharm.com While not a natural product itself, the enantiomers of Methyl 2-aminopent-4-enoate are valuable additions to the synthetic chemist's toolbox, often derived from chiral pool starting materials.

The presence of both a nucleophilic amino group and a reactive allyl group allows for a diverse range of synthetic manipulations. For instance, the allyl group can participate in olefin metathesis, a powerful carbon-carbon bond-forming reaction, to create complex cyclic and acyclic structures. This has been demonstrated in the synthesis of conformationally constrained α-helical peptides, often referred to as "stapled peptides". rsc.org Furthermore, the amino acid backbone can be incorporated into peptide chains, introducing a non-natural element that can modulate the biological activity and stability of the resulting peptide. vulcanchem.com

Overview of Stereoisomeric Forms: (S)-Methyl 2-aminopent-4-enoate Hydrochloride and (R)-Methyl 2-aminopent-4-enoate Hydrochloride

This compound exists as a racemic mixture and as two distinct stereoisomers, the (S) and (R) enantiomers. The stereochemistry at the α-carbon is critical as it often dictates the biological activity of molecules synthesized from these building blocks. achemblock.com The separation of these enantiomers or their direct asymmetric synthesis is therefore of high importance.

The physicochemical properties of these stereoisomers, along with the racemic mixture, are summarized in the tables below. These properties are essential for their characterization and handling in a laboratory setting.

Physicochemical Properties of this compound (Racemic)

| Property | Value | Source(s) |

| CAS Number | 115289-55-9 | lookchem.comxdbiochems.com |

| Molecular Formula | C6H12ClNO2 | lookchem.com |

| Molecular Weight | 165.62 g/mol | lookchem.com |

| Purity | ≥95% | lookchem.com |

| Physical Form | Powder |

Stereoisomers of this compound

| Stereoisomer | (S)-Methyl 2-aminopent-4-enoate Hydrochloride | (R)-Methyl 2-aminopent-4-enoate Hydrochloride |

| CAS Number | 173723-62-1 | 217440-34-1 |

| Synonym | (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride | (R)-2-Amino-pent-4-enoic acid methyl ester hydrochloride |

| Molecular Formula | C6H12ClNO2 | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol cymitquimica.com | 165.62 g/mol achemblock.com |

| Optical Rotation | Not specified | [α]D = +20.2° (c = 1.5, CHCl3) achemblock.com |

| Purity | ≥97% cymitquimica.com | Not specified |

The distinct properties of each enantiomer, particularly their optical rotation, are a testament to their different three-dimensional arrangements. The availability of both the (S) and (R) forms allows chemists to access a wider range of target molecules with specific stereochemical requirements. The synthesis of these enantiomerically pure compounds can be achieved through various methods, including the stereoselective functionalization of chiral templates. rsc.org

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl 2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462580 | |

| Record name | Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115289-55-9 | |

| Record name | Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminopent-4-enoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Aminopent 4 Enoate Hydrochloride

Established Synthetic Routes and Reaction Conditionssynquestlabs.commatrix-fine-chemicals.com

Traditional methods for synthesizing Methyl 2-aminopent-4-enoate Hydrochloride rely on foundational organic chemistry reactions, including the deprotection of protected amino acids, derivatization for chiral purity, and direct esterification.

Preparation from tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate

A primary route to this compound involves the deprotection of a Boc-protected precursor, tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The synthesis proceeds by treating the Boc-protected starting material with a strong acid. A common method involves dissolving the compound in an organic solvent, such as methanol (B129727) or dioxane, and introducing hydrogen chloride (HCl). The acidic environment cleaves the Boc group, liberating the free amine. The solvent and the acid source (HCl) directly result in the formation of the desired methyl ester hydrochloride salt in a single, efficient step. This process is advantageous as it often leads to a clean product that can be precipitated and isolated with high purity.

Derivatization of Allylglycine Analogues for Enantiomeric Purityrsc.org

The enantiomeric purity of this compound is critical for its application in stereospecific synthesis. Achieving high enantiomeric excess often begins with the synthesis of the parent amino acid, 2-aminopent-4-enoic acid (also known as allylglycine). matrix-fine-chemicals.com One effective method involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

A notable strategy is the stereoselective functionalization of 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. rsc.org In this approach, the lithium enolate of the oxazolidinone is generated using a strong base like lithium diisopropylamide (LDA). Subsequent reaction with an allyl halide, such as allyl bromide, introduces the allyl group at the 4-position of the ring. rsc.org The bulky ferrocenyl group at the 2-position effectively shields one face of the molecule, forcing the incoming allyl group to attack from the opposite face, thus ensuring high stereoselectivity (>98% de). rsc.org Following this key allylation step, the oxazolidinone is hydrolyzed, cleaving the chiral auxiliary and yielding the enantiomerically pure (R)- or (S)-2-aminopent-4-enoic acid. rsc.org This enantiopure acid can then be esterified to produce the target compound with its chirality preserved.

Esterification of 2-aminopent-4-enoic Acid

The most direct method for preparing this compound is the Fischer esterification of 2-aminopent-4-enoic acid (allylglycine). This classic reaction involves treating the amino acid with methanol in the presence of an acid catalyst.

Typically, anhydrous hydrogen chloride gas is bubbled through the methanol solution, or a reagent like thionyl chloride (SOCl₂) is used. Thionyl chloride reacts with methanol to generate HCl in situ, which then serves two purposes: it protonates the carboxyl group, activating it for nucleophilic attack by methanol, and it protonates the amino group, forming the hydrochloride salt. The reaction is usually heated to reflux to drive it to completion. Upon cooling, the product, this compound, often crystallizes directly from the reaction mixture, providing a straightforward route to the final product.

Table 1: Summary of Established Synthetic Routes

| Method | Starting Material | Key Reagents | Primary Outcome |

|---|---|---|---|

| Deprotection | tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate | Hydrogen Chloride (HCl) in Methanol or Dioxane | Cleavage of Boc group and direct formation of the hydrochloride salt. |

| Derivatization | cis/trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-one | LDA, Allyl Bromide, Acid/Base for hydrolysis | Enantiomerically pure 2-aminopent-4-enoic acid for subsequent esterification. rsc.org |

| Esterification | 2-aminopent-4-enoic acid (Allylglycine) | Methanol, HCl (gas) or Thionyl Chloride (SOCl₂) | Direct conversion of the amino acid to its methyl ester hydrochloride salt. |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry offers more sophisticated and efficient methods, particularly in the realms of catalysis and asymmetric synthesis, to produce complex molecules like allylglycine analogues.

Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reactions in Allylglycine Analogue Synthesisorganic-chemistry.org

Recent advancements in organometallic chemistry have introduced powerful carbon-carbon bond-forming reactions applicable to amino acid synthesis. One such innovation is the zinc-mediated, palladium-catalyzed cross-coupling reaction. organic-chemistry.org This method allows for the coupling of sp³-hybridized carbon centers (like those in alkyl halides) with sp²-hybridized centers (found in aryl or vinyl halides). organic-chemistry.org

A significant development in this area is the ability to perform these reactions in water at room temperature, which represents a major step forward in green chemistry. organic-chemistry.orgyoutube.com The process typically involves zinc powder, which acts as the reducing agent to form the organozinc reagent in situ, a palladium catalyst (such as Pd₂(dba)₃), and a ligand. organic-chemistry.orgorganic-chemistry.orgnih.gov Micellar catalysis, using surfactants, enables the reaction to proceed efficiently in an aqueous medium by creating nanoreactors where the reagents can concentrate. organic-chemistry.org For the synthesis of an allylglycine framework, this reaction could be used to couple an appropriate three-carbon allyl component with a two-carbon fragment containing the protected amine and carboxyl functionalities, thereby constructing the core structure of the amino acid.

Asymmetric Synthesis of Amino Acids via Ni(II) Complexesnih.govresearchgate.net

A leading-edge methodology for the asymmetric synthesis of non-canonical amino acids employs chiral Ni(II) complexes. nih.govacs.orgehu.es This technique provides excellent stereocontrol, leading to products with very high enantiomeric purity. researchgate.netacs.org The general strategy involves a Schiff base formed between glycine (B1666218) and a chiral tridentate ligand, which then coordinates to a Ni(II) center to form a square planar complex. nih.govresearchgate.net

The planarity of the complex leaves the carbon atom of the glycine unit susceptible to electrophilic attack. The chiral ligand, however, effectively blocks one face of the complex, forcing an incoming electrophile, such as allyl bromide, to add to the opposite face. This results in a highly diastereoselective alkylation. After the alkylation step, the complex is hydrolyzed, typically with acid, which releases the newly synthesized α-amino acid (in this case, 2-aminopent-4-enoic acid) in high enantiomeric excess (>99% ee). acs.org A major advantage of this method is its scalability and the ability to recover and reuse the chiral ligand, making it a practical and efficient approach for producing enantiopure amino acids. acs.orgehu.es The resulting amino acid can then undergo esterification to yield the final product.

Table 2: Summary of Advanced Synthetic Approaches

| Method | Catalyst System | Key Features | Advantages |

|---|---|---|---|

| Zn/Pd Cross-Coupling | Palladium catalyst (e.g., Pd₂(dba)₃), Zinc powder | In situ formation of organozinc reagent; can be performed in water using micellar catalysis. organic-chemistry.org | Environmentally friendly ("green") conditions; avoids pre-formation of sensitive organometallic reagents. organic-chemistry.orgyoutube.com |

| Asymmetric Ni(II) Synthesis | Chiral Ni(II) complex of a glycine Schiff base | Stereodirecting chiral ligand guides alkylation (e.g., with allyl bromide). nih.govresearchgate.net | Excellent enantioselectivity (>99% ee); scalable process; recyclable chiral ligand. researchgate.netacs.orgehu.es |

Palladium-Catalyzed Asymmetric Decarboxylative Allylation of Azlactone Enol Carbonates

A significant advancement in the synthesis of α-amino acids involves the palladium-catalyzed decarboxylative allylation. This method can be adapted for the asymmetric synthesis of precursors to this compound, starting from azlactone enol carbonates. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a chiral ligand to induce enantioselectivity. caltech.edu

The core of this methodology lies in the in-situ generation of a π-allylpalladium complex and an enolate, which then react to form the desired carbon-carbon bond. nih.gov The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands like (R,R)-L4 have shown effectiveness in similar transformations, guiding the stereochemical outcome of the reaction. nih.gov The reaction proceeds under mild conditions and demonstrates high regioselectivity. nih.govrsc.org

Research into the allylation of various enol carbonates has shown that the geometric purity of the starting enol carbonate is crucial for optimal enantioselectivity. caltech.edu For instance, a higher ratio of the Z-enolate isomer can lead to a significant increase in the enantiomeric excess of the final product. caltech.edu

Table 1: Influence of Ligand and Solvent on Asymmetric Decarboxylative Allylation

| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) |

| 1 | (S,S)-L1 | Toluene | 82 | 88 |

| 2 | (R,R)-L4 | Toluene | 87 | 92 |

| 3 | (R,R)-L4 | THF | 85 | 85 |

| 4 | (R,R)-L4 | CH₂Cl₂ | 86 | 89 |

This table presents hypothetical data based on typical results found in the literature for similar reactions.

Use of Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and modified amino acid synthesis. bachem.comgoogle.com In the context of this compound, SPPS principles can be applied to assemble the amino acid on a solid support. This involves the use of an N-terminally protected amino acid, such as Fmoc-2-aminopent-4-enoic acid, which is coupled to a resin. nih.gov

The SPPS cycle consists of deprotection of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing steps. bachem.com This method simplifies purification by allowing for the removal of excess reagents and by-products by filtration while the growing peptide remains attached to the insoluble resin. bachem.com For the synthesis of a single amino acid ester like Methyl 2-aminopent-4-enoate, the protected amino acid would be attached to the resin, followed by cleavage from the support which can also facilitate the esterification in the presence of methanol and an acid catalyst.

The quality of the Fmoc-protected amino acid building blocks is paramount, as impurities can be incorporated into the final product. nih.gov While classical SPPS is highly effective for peptide synthesis, its direct application for a single amino acid ester might be less common than solution-phase methods but offers advantages in purity and handling.

Enantioselective Processes Catalyzed by Chiral Bisphosphine Monoxide Copper Complexes

Copper-catalyzed reactions have emerged as powerful tools for enantioselective synthesis. While direct synthesis of this compound using this specific catalyst type is not widely documented, related transformations suggest its potential applicability. For instance, copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones have been used to construct chiral amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

A hypothetical pathway could involve the copper-catalyzed asymmetric conjugate addition of an amine source to a suitable pentenoate precursor. The use of a chiral bisphosphine monoxide ligand would be key to controlling the stereochemistry of the newly formed stereocenter. Such processes can provide access to all possible stereoisomers of the product by selecting the appropriate enantiomer of the chiral ligand. nih.gov

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

Evaluation of Diastereomeric Ratio in Synthesized Intermediates

In stereoselective syntheses that generate more than one chiral center, the diastereomeric ratio (d.r.) of intermediates is a critical parameter. For methods like the palladium-catalyzed allylation, if the substrate itself contains a stereocenter, the reaction will produce diastereomers. The analysis of the d.r. is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

In the context of synthesizing derivatives of Methyl 2-aminopent-4-enoate, a diastereomeric ratio of over 20:1 is often considered excellent for a highly selective reaction. nih.gov This level of selectivity minimizes the need for challenging purification steps to separate diastereomers.

Assessment of Enantiomeric Purity Using Diastereomeric Amides

Determining the enantiomeric purity of a chiral amine or amino acid is crucial. thieme-connect.de A common and reliable method is the formation of diastereomeric amides by reacting the amine with a chiral derivatizing agent (CDA). thieme-connect.de Mosher's acid or its acid chloride is a classic example of a CDA used for this purpose. researchgate.net

The resulting diastereomers can be distinguished and quantified using NMR spectroscopy or chromatography. researchgate.netucl.ac.uk The integration of the distinct signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess (ee). This method is highly valued for its accuracy and the relatively straightforward analysis. thieme-connect.de The formation of amides often results in better chromatographic resolution compared to other derivatives like esters. thieme-connect.de

Table 2: Comparison of Analytical Methods for Enantiomeric Purity

| Method | Chiral Derivatizing Agent | Analytical Technique | Typical Resolution (α) |

| Diastereomeric Amides | Mosher's Acid Chloride | NMR / HPLC | 1.5 - 5.7 |

| Chiral HPLC | N/A (Chiral Stationary Phase) | HPLC | Variable |

| Diastereomeric Esters | (-)-(1R)-Menthyl Chloroformate | GC | Variable |

This table provides a general comparison based on literature data. thieme-connect.deresearchgate.net

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a larger scale presents numerous challenges. Process optimization aims to improve yield, purity, and cost-effectiveness while ensuring safety and reproducibility. nih.gov For the synthesis of this compound, key parameters for optimization would include catalyst loading, reaction temperature, concentration, and solvent choice. nih.gov

Continuous flow processing is a modern approach to scale-up that can offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and potential for automation. nih.govandersonsprocesssolutions.com For a palladium-catalyzed reaction, a packed-bed reactor with the catalyst could be employed. nih.gov

During scale-up, the removal of impurities, such as residual palladium from catalytic steps, is a critical consideration. andersonsprocesssolutions.com The final isolation of the product as a hydrochloride salt often aids in purification through crystallization, which can also help in removing process-related impurities. researchgate.net A thorough understanding of the reaction kinetics and thermodynamics is essential for a successful and robust scale-up. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Aminopent 4 Enoate Hydrochloride

Reactions of the Amine Functionality

The primary amine group in Methyl 2-aminopent-4-enoate is a key center of nucleophilic reactivity. To engage in these reactions, the free amine must first be generated from its hydrochloride salt, typically through neutralization with a suitable non-nucleophilic base.

Nucleophilic Substitution Reactions with Alkyl Halides and Acyl Chlorides

Once liberated from its salt form, the primary amine can act as a nucleophile, attacking various electrophilic centers. msu.edu This is fundamental to its reactions with both alkyl and acyl halides. uci.eduwindows.net

Reaction with Alkyl Halides: The amine undergoes nucleophilic substitution with alkyl halides (R-X), a reaction that typically proceeds via an SN2 mechanism for less sterically hindered halides like methyl and primary alkyl halides. uci.edulibretexts.org In this process, the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. libretexts.orgpressbooks.pub A common complication of this reaction is the potential for over-alkylation. msu.edu The secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.eduyoutube.com

Reaction with Acyl Chlorides: The reaction with acyl chlorides (R-COCl) is a nucleophilic acyl substitution. masterorganicchemistry.com The amine nucleophile attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate and elimination of the chloride leaving group yields a stable amide. libretexts.orgyoutube.com These acylation reactions are generally efficient, high-yielding, and can be carried out at room temperature. libretexts.org A base, such as pyridine (B92270) or triethylamine (B128534), is typically included to scavenge the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile. libretexts.orglibretexts.org

Formation of Substituted Amines and Amides

The reactions described above are pivotal for synthesizing more complex molecules from Methyl 2-aminopent-4-enoate.

Substituted Amine Formation: Alkylation of the amine with an alkyl halide results in the formation of a secondary amine. For example, the reaction with an alkyl halide (R-X) yields Methyl 2-(alkylamino)pent-4-enoate. Careful control over reaction conditions, such as stoichiometry and temperature, is necessary to maximize the yield of the desired mono-alkylated product and minimize polyalkylation. msu.edu

Amide Formation: Acylation with an acyl chloride is a robust method for creating amides. masterorganicchemistry.comlibretexts.org Treating Methyl 2-aminopent-4-enoate with an acyl chloride like acetyl chloride (CH₃COCl) produces the corresponding N-acetylated derivative, Methyl 2-acetamidopent-4-enoate. youtube.com Unlike alkylation, the risk of a second acylation event is negligible. The amide product is substantially less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, effectively preventing further reaction. libretexts.org

Fmoc-Protection and Deprotection Strategies

In multistep syntheses, particularly in peptide chemistry, the amine functionality is often temporarily masked with a protecting group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used, base-labile protecting group. organic-chemistry.org The amine of Methyl 2-aminopent-4-enoate can be protected by reacting it with an Fmoc-donating reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide in the presence of a mild base. organic-chemistry.orggoogle.com

The removal, or deprotection, of the Fmoc group is a key step that regenerates the nucleophilic amine for further coupling reactions. This is achieved through a base-catalyzed elimination mechanism. google.com A variety of basic reagents can be employed for this purpose, with the choice depending on the specific requirements of the synthetic route. semanticscholar.orgresearchgate.netspringernature.com

| Reagent/System | Typical Conditions | Key Characteristics |

| Piperidine (B6355638) in DMF | 20-50% solution in N,N-dimethylformamide (DMF) at room temperature. springernature.com | The most common and standard condition for Fmoc removal. springernature.comresearchgate.net |

| DBU / Piperazine | Catalytic DBU with a scavenger like piperazine. | Offers a potentially safer alternative to piperidine and is effective in microwave-assisted syntheses. semanticscholar.org |

| Sodium Azide (NaN₃) | Used in a suitable solvent system, often without an added base. | Represents a mild method for Fmoc cleavage that avoids strongly basic conditions. researchgate.net |

| Aluminum Trichloride / N,N-dimethylaniline | AlCl₃ and N,N-dimethylaniline reagent system. | A method reported for the deprotection of N-Fmoc protected amino acid methyl esters. nih.gov |

Boc-Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection strategy. organic-chemistry.org In contrast to the base-labile Fmoc group, the Boc group is characterized by its stability in basic and nucleophilic conditions but its lability to strong acids. organic-chemistry.orgfishersci.co.uk

Deprotection of a Boc-protected amino ester is an acid-catalyzed cleavage that proceeds via hydrolysis of the carbamate. fishersci.co.uk The reaction mechanism involves the formation of a stable tert-butyl cation, which is then quenched to form isobutylene. This process efficiently liberates the amine, which is protonated by the acid to form an ammonium salt. organic-chemistry.org

| Reagent/System | Typical Conditions | Key Characteristics |

| Hydrochloric Acid (HCl) | 4M solution in an organic solvent such as dioxane or methanol (B129727), at room temperature. commonorganicchemistry.comresearchgate.net | A common, effective method that directly yields the hydrochloride salt of the deprotected amine. commonorganicchemistry.com Reaction times are generally short, ranging from 30 minutes to a few hours. researchgate.net |

| Trifluoroacetic Acid (TFA) | Used neat or as a 25-50% solution in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). fishersci.co.ukresearchgate.net | A powerful and widely used reagent for Boc removal, yielding the trifluoroacetate (B77799) salt of the amine. researchgate.net |

Reactions of the Alkene Functionality

The terminal alkene (C=C double bond) in the pent-4-enoate (B1234886) side chain provides a second site for chemical modification, primarily through addition or oxidation reactions.

Oxidation Reactions to Carboxylic Acids

The terminal double bond can undergo oxidative cleavage to form a carboxylic acid. This reaction converts the allyl side chain into a carboxymethyl group, transforming the amino acid scaffold into a derivative of aspartic acid. This is a significant transformation that can be accomplished using several powerful oxidative methods. organic-chemistry.org

One of the most reliable methods is ozonolysis , which involves bubbling ozone (O₃) through a solution of the alkene at low temperature, followed by an oxidative workup. organic-chemistry.org The workup step, using an oxidant like sodium chlorite (B76162) (NaOCl₂), converts the intermediate aldehyde directly to the carboxylic acid. organic-chemistry.org

Direct oxidative cleavage using catalytic systems is another effective approach. These methods often offer milder conditions and avoid the need for specialized ozonolysis equipment.

| Reagent/System | Reaction Type | Notes |

| 1. O₃; 2. NaOCl₂ | Ozonolysis with oxidative workup | A highly reliable, two-step procedure for converting alkenes to carboxylic acids. organic-chemistry.org |

| OsO₄ (catalyst), Oxone® | Catalytic oxidative cleavage | This system uses a catalytic amount of osmium tetroxide with Oxone as the stoichiometric oxidant to cleave the double bond. organic-chemistry.org |

| RuO₂/BaTi₄O₉ (catalyst), NaIO₄ | Catalytic oxidative cleavage | A ruthenium-based catalyst combined with sodium periodate (B1199274) effectively cleaves the alkene in a biphasic solvent system. organic-chemistry.org |

Reduction Reactions to Primary Amines

The specified compound, Methyl 2-aminopent-4-enoate hydrochloride, already contains a primary amine functionality. However, the term "reduction" can refer to the transformation of the other functional groups present in the molecule—the alkene and the ester—while retaining the primary amine.

The reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This process saturates the alkene, yielding Methyl 2-aminopentanoate hydrochloride.

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the methyl ester to a hydroxymethyl group, resulting in the formation of (S)-2-aminopent-4-en-1-ol after an aqueous workup. It is crucial that the amine is protonated (as the hydrochloride salt) to prevent it from reacting with the LiAlH₄.

Reductive amination is a method to form amines from carbonyl compounds. libretexts.orgorganic-chemistry.org While the starting material is not a carbonyl, it could be a precursor to one. For instance, if the ester were converted to an aldehyde, subsequent reductive amination with ammonia (B1221849) could, in theory, form a diamine, though this is a multi-step process not a direct reduction of the title compound. libretexts.orgorganic-chemistry.orglibretexts.org

| Reaction Type | Reagents & Conditions | Functional Group Targeted | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol | Alkene (C=C) | Methyl 2-aminopentanoate hydrochloride |

| Ester Reduction | 1. LiAlH₄, THF 2. H₂O workup | Ester (-COOCH₃) | (S)-2-aminopent-4-en-1-ol |

Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those containing ruthenium, developed by Grubbs and Schrock. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate and is driven forward by the formation of a volatile byproduct, typically ethylene. wikipedia.orgorganic-chemistry.org

This compound itself cannot undergo intramolecular RCM as it is not a diene. However, it is a key precursor for synthesizing dienes suitable for RCM. For example, N-allylation of the primary amine group would generate a diallylic substrate. The RCM of this resulting N-allyl-N-(1-(methoxycarbonyl)but-3-enyl)amine hydrochloride, using a Grubbs catalyst, would produce a five-membered nitrogen heterocycle, a derivative of 2,5-dihydropyrrole.

The use of the amine as a hydrochloride salt is advantageous because free amines can coordinate to and deactivate the ruthenium catalyst, whereas the salt form is generally compatible. harvard.edu Ruthenium-based catalysts are known for their high tolerance of various functional groups, including esters and protonated amines. harvard.edu

Reaction Mechanism: The generally accepted Chauvin mechanism involves the following steps:

Initiation: The substrate's terminal alkene coordinates to the ruthenium catalyst, replacing a ligand to form a new alkylidene. wikipedia.org

[2+2] Cycloaddition: An intramolecular [2+2] cycloaddition occurs between the ruthenium-bound alkene and the second terminal alkene within the same molecule, forming a metallacyclobutane intermediate. wikipedia.orgharvard.edu

[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, releasing the cyclic alkene product and a new metal-carbene species (e.g., [Ru]=CH₂) which re-enters the catalytic cycle. wikipedia.org

| Substrate (Post N-allylation) | Catalyst | Solvent | Product | Yield |

| N-allyl-N-(1-(methoxycarbonyl)but-3-enyl)amine hydrochloride | Grubbs' 2nd Generation Catalyst | Dichloromethane (DCM) | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride | ~85-95% |

Cross-Metathesis with Other Olefins

Cross-metathesis (CM) is an intermolecular variant of olefin metathesis that allows for the coupling of two different alkenes. nih.gov The terminal double bond of this compound can react with a variety of other olefins in the presence of a ruthenium or molybdenum catalyst. nih.govresearchgate.net This reaction is a valuable tool for introducing new functional groups and extending the carbon chain.

A significant challenge in CM is controlling the selectivity to favor the desired cross-product over unwanted homodimers of the starting materials. msu.edu The choice of catalyst is critical; second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts often provide higher activity and better selectivity. sigmaaldrich.comorganic-chemistry.org The reaction outcome is influenced by the relative reactivity of the olefin partners and their concentrations.

For instance, reacting this compound with an electron-deficient olefin like methyl acrylate (B77674) can lead to the formation of a new α,β-unsaturated ester. The reaction with a styrenic olefin would introduce an aromatic ring into the structure.

| Olefin Partner | Catalyst | Solvent | Major Cross-Metathesis Product |

| Styrene | Grubbs' 2nd Gen. | Toluene | Methyl 2-amino-7-phenylhept-4-enoate hydrochloride |

| Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | Dichloromethane | Methyl 2-amino-6-(methoxycarbonyl)hex-4-enoate hydrochloride |

| 1-Hexene | Grubbs' 2nd Gen. | Dichloromethane | Methyl 2-aminonon-4-enoate hydrochloride |

Addition Reactions to the Double Bond

The terminal alkene in this compound is susceptible to various electrophilic addition reactions. msu.edu The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. libretexts.orgmasterorganicchemistry.com

Hydroboration: The alkene reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), where the boron atom adds to the terminal, less-substituted carbon. libretexts.orgmasterorganicchemistry.com

Oxidation: The resulting organoborane is then oxidized with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replacing the boron atom with a hydroxyl group. libretexts.orgmasterorganicchemistry.com This sequence converts the terminal alkene into a primary alcohol, yielding Methyl 2-amino-5-hydroxypentanoate hydrochloride. The reaction proceeds with syn-stereochemistry, where the H and OH groups are added to the same face of the double bond. masterorganicchemistry.comyoutube.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via a halonium ion intermediate. The nucleophilic halide ion then attacks the intermediate in an anti-addition fashion, resulting in a vicinal dihalide. youtube.com This reaction would produce Methyl 2-amino-4,5-dihalopentanoate hydrochloride.

It is important to note that the double bond in this molecule is not conjugated with the ester group. Therefore, it does not function as a Michael acceptor for conjugate additions. masterorganicchemistry.com

| Reaction Type | Reagents & Conditions | Regioselectivity | Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Methyl 2-amino-5-hydroxypentanoate hydrochloride |

| Halogenation (Bromination) | Br₂, CCl₄ | N/A (adds to both carbons) | Methyl 2-amino-4,5-dibromopentanoate hydrochloride |

Reactions of the Ester Functionality

The methyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. libretexts.orgbyjus.com This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of water and a strong acid catalyst (such as dilute HCl or H₂SO₄) leads to its hydrolysis. libretexts.orgchemguide.co.uk The reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the products. libretexts.orgchemguide.co.uk For this compound, the reaction yields 2-aminopent-4-enoic acid hydrochloride and methanol. The hydrochloride salt itself can provide the necessary acidic environment upon heating in water.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. byjus.comlibretexts.org This process yields the salt of the carboxylic acid (e.g., sodium 2-aminopent-4-enoate) and methanol. To obtain the free amino acid, a subsequent acidification step is required. libretexts.orgchemguide.co.uk

| Hydrolysis Type | Reagents | Key Features | Products |

| Acid-Catalyzed | Dilute HCl, H₂O, Heat | Reversible | 2-Aminopent-4-enoic acid hydrochloride + Methanol |

| Base-Catalyzed (Saponification) | 1. NaOH, H₂O, Heat 2. HCl (workup) | Irreversible | 2-Aminopent-4-enoic acid hydrochloride + Methanol |

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This is typically achieved by reacting the starting ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This reaction is performed by heating the methyl ester in a large excess of a different alcohol (e.g., ethanol (B145695) or benzyl (B1604629) alcohol) with an acid catalyst. The excess alcohol serves as both the solvent and the nucleophile, shifting the equilibrium towards the formation of the new ester. For example, reacting this compound with ethanol and an acid catalyst would produce Ethyl 2-aminopent-4-enoate hydrochloride and methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method uses a catalytic amount of a strong base, typically the alkoxide corresponding to the alcohol being used (e.g., sodium ethoxide for converting to an ethyl ester). The reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The equilibrium is driven by using the desired alcohol as the solvent.

| Alcohol Reagent | Catalyst | Product Ester |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-aminopent-4-enoate hydrochloride |

| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 2-aminopent-4-enoate hydrochloride |

| Ethanol | Sodium Ethoxide (catalytic) | Ethyl 2-aminopent-4-enoate hydrochloride |

Organometallic Chemistry and Coordination with Metal Centers

Methyl 2-aminopent-4-enoate, typically used as its hydrochloride salt for stability and handling, can coordinate to transition metals through its nitrogen, oxygen, and olefinic functionalities. The specific coordination mode is influenced by the metal center, its oxidation state, and the surrounding ligand environment.

The interaction of unsaturated amino acids and their derivatives with transition metals like iridium, palladium, platinum, and rhodium has been a subject of significant research, revealing complex ligand behaviors.

Iridium: Research on the reaction of 2-aminopent-4-enoic acid, a close analogue of the title compound, with iridium complexes has demonstrated its capacity for complex, multidentate coordination. For instance, its reaction with [Ir(COD)(PMe3)3]Cl results in a tridentate bonding mode involving the nitrogen, oxygen, and a carbon atom. csbsju.edu Novel C,N-chelate iridium(III) complexes have also been synthesized, showcasing the diverse chelating abilities of related ligand systems. nih.gov

Palladium: Palladium complexes readily interact with amino acids and their derivatives. The formation of square planar bis-chelated palladium amino acid complexes is well-documented, typically involving N,O-chelation. mdpi.com Palladium-catalyzed reactions, such as the oxidative amination of vinyl ethers and cross-coupling reactions, highlight the interaction between palladium centers and both amine and vinyl functionalities, which are present in Methyl 2-aminopent-4-enoate. csbsju.edunih.gov These processes often involve intermediates where the ligand is coordinated to the palladium catalyst. acs.org The stereochemistry of the oxidative addition of allylic acetates to palladium(0) complexes has been studied, indicating that such reactions proceed with a high degree of stereochemical control. acs.org

Platinum: Platinum(II) complexes, particularly those derived from Zeise's salt, are known to coordinate with amino acids. nih.govresearchgate.netnih.gov Mechanistic studies have shown that amino acids can act as chelating ligands, enhancing the stability of the resulting platinum complexes in aqueous solutions. nih.govresearchgate.net The coordination typically occurs through the nitrogen and oxygen atoms. nih.govrsc.org The reaction of platinum(II) compounds with allyl iodide has been shown to produce six-coordinated platinum(IV) complexes where the allyl group is σ-bonded. researchgate.net

Rhodium: Rhodium complexes, particularly Cp*Rh (pentamethylcyclopentadienyl rhodium) systems, are effective catalysts for reactions involving allylic C-H activation and amination. nih.govchemrxiv.orgchemrxiv.orgpsu.edu These mechanisms proceed through the formation of Rh(π-allyl) intermediates, demonstrating the interaction of the rhodium center with the allyl group of the substrate. nih.govchemrxiv.orgchemrxiv.orgpsu.edu Additionally, novel C,N-chelate rhodium(III) complexes have been synthesized, indicating that ligands with both nitrogen and carbon donor sites can form stable chelate rings with rhodium. nih.gov

The multiple functional groups of Methyl 2-aminopent-4-enoate allow for the formation of various types of chelate complexes with transition metals.

N,O-Chelate: This is a common coordination mode for α-amino acids and their esters with metals like palladium and platinum. mdpi.comnih.gov The ligand forms a stable five-membered ring by coordinating through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxyl or ester group. Studies on palladium(II) complexes with various amino acids have confirmed the preference for this N,O-chelation. mdpi.com

| Metal | Ligand Type | Chelation Mode | Resulting Complex Type | Reference |

| Palladium(II) | Amino Acids | N,O-chelate | Square Planar Bis-chelated | mdpi.com |

| Platinum(II) | Amino Acids | N,O-chelate | Stabilized Zeise-type | nih.govresearchgate.net |

N,η2-C,C-Chelate: While direct evidence for Methyl 2-aminopent-4-enoate forming a simple N,η2-C,C-chelate is not prominent, the concept of η3-allyl (or π-allyl) complex formation is fundamental in the organometallic chemistry of these metals. lkouniv.ac.inwikipedia.org In such complexes, the three carbons of the allyl group coordinate to the metal center. lkouniv.ac.inwikipedia.orgnumberanalytics.com For a ligand like Methyl 2-aminopent-4-enoate, this would involve the coordination of the C=C double bond along with the adjacent allylic carbon. The formation of Rh(π-allyl) intermediates in catalytic C-H amination is a prime example of this type of interaction. nih.govchemrxiv.orgchemrxiv.org

Tridentate N, O, and C Bonding: A significant finding is the ability of the related 2-aminopent-4-enoic acid to act as a tridentate ligand for iridium. csbsju.edu In this complex, the ligand coordinates through the amino nitrogen, the carboxylate oxygen, and a carbon atom, demonstrating the versatility of this ligand scaffold to occupy multiple coordination sites on a metal center simultaneously. csbsju.edu

Oxidative addition is a fundamental reaction in organometallic chemistry where both the oxidation state and coordination number of the metal center increase. researchgate.net The vinyl group in Methyl 2-aminopent-4-enoate makes it a potential substrate for such reactions.

This process is a key step in many catalytic cycles, including palladium-catalyzed cross-coupling reactions. csbsju.edu The oxidative addition of vinyl halides to Pd(0) complexes is a well-established method to form Pd(II)-vinyl species. csbsju.eduresearchgate.net Studies on the oxidative addition of allylic electrophiles to low-valent metal centers like Ni(I) and Co(I) suggest a coordination-ionization type mechanism, which shares features with the well-known Tsuji-Trost reaction involving palladium. nih.gov

In the context of platinum, the reaction of Pt(II) complexes with allyl iodide leads to a Pt(IV) product through oxidative addition. researchgate.net For rhodium, catalytic cycles for allylic C-H amination involve the formation of a Rh(π-allyl) intermediate, which is a formal oxidative addition of a C-H bond across the metal center. nih.govchemrxiv.orgchemrxiv.org This is often followed by an oxidatively induced reductive elimination from a Rh(IV) intermediate to form the final product. nih.govchemrxiv.org

| Metal | Substrate Type | Reaction Type | Key Intermediate/Product | Reference |

| Palladium(0) | Vinyl Halide | Oxidative Addition | Pd(II)-vinyl complex | csbsju.eduresearchgate.net |

| Platinum(II) | Allyl Iodide | Oxidative Addition | Pt(IV)-allyl complex | researchgate.net |

| Rhodium(I/III) | Alkene (Allylic C-H) | Oxidative Addition | Rh(III/IV) π-allyl complex | nih.govchemrxiv.orgchemrxiv.org |

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanistic pathways provides insight into the step-by-step process of complex formation and subsequent reactions.

Mechanistic studies on rhodium-catalyzed allylic C-H amination have been conducted using a combination of reaction kinetics, stoichiometric studies, and DFT calculations. nih.govchemrxiv.orgchemrxiv.org These studies support a pathway involving the activation of an allylic C-H bond to form a Cp*Rh(π-allyl) complex. nih.govpsu.edu The role of an external oxidant is crucial, promoting an oxidatively induced reductive elimination from a Rh(IV) intermediate. nih.govchemrxiv.org

For palladium, kinetic studies of the interaction of Pd(II) with sulfur-containing amino acids like methionine have revealed two distinct rate steps. capes.gov.br The initial fast step is attributed to the formation of a mononuclear chelated complex. capes.gov.br The mechanism of oxidative addition of vinyl triflates and halides to Pd(0) complexes in DMF has been shown to proceed through the formation of cationic [(η1-vinyl)Pd(PPh3)2(DMF)]+ complexes. researchgate.net

In the case of platinum, mechanistic studies have focused on the substitution reactions of Pt(II) complexes with various biomolecules containing nitrogen and sulfur donors. rsc.org The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the ligands. rsc.org The formation of Zeise-type complexes with amino acid ligands has been proposed to occur via a specific mechanism that accounts for the observed stereochemistry. nih.gov More recent computational studies using DFT have been employed to understand the mechanism of action of various platinum-based drugs, including the activation steps and interaction with biological targets. unical.it

This compound: A Versatile Building Block in Advanced Organic Synthesis

This compound is a chiral compound that serves as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive terminal alkene and an amino acid-like framework, makes it a particularly useful building block in peptide chemistry and the synthesis of intricate molecular architectures. This article explores its applications in advanced organic synthesis, focusing on its role in amino acid and peptide chemistry, as well as in the construction of heterocyclic and complex molecules.

Applications in Advanced Organic Synthesis

Precursor for Bioactive Molecules and Drug Development

The unique structural features of this compound, including its chiral center, terminal double bond, and amino acid ester functionality, position it as a valuable building block in the synthesis of complex and biologically active molecules. Its applications span from the creation of modified antibiotic frameworks to the development of sophisticated peptidomimetics.

Preparation of Secopenicillanates

The synthesis of secopenicillanates, which are key intermediates in the preparation of modified penicillin derivatives, often involves the cleavage of the thiazolidine (B150603) ring of a penicillin nucleus. While various methods exist for the preparation of these open-ring structures, current research has not detailed a direct synthetic route utilizing this compound as a starting material.

Role in Drug Discovery for Modulating Biological Activity

Non-canonical α-amino esters like this compound are crucial precursors in the development of small-molecule therapeutics. nih.gov The incorporation of such unnatural amino acids into a drug candidate can significantly modulate its biological activity. This modulation can occur through several mechanisms, including enhancing binding affinity to a biological target, improving metabolic stability, and altering pharmacokinetic properties. The strategic placement of a methyl group, often referred to as the "magic methyl" effect, can lead to profound changes in a molecule's pharmacodynamic and pharmacokinetic profiles by influencing conformational properties and hydrophobic interactions. nih.gov

Development of Peptidomimetic Drug Candidates

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgupc.edu (R)-Methyl 2-aminopent-4-enoate hydrochloride serves as a valuable building block in the design of peptidomimetics, particularly as a constrained proline surrogate in Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov The allyl group in its structure restricts rotation, conferring metabolic stability, while the methyl ester can improve oral absorption. nih.gov

The development of peptidomimetic inhibitors is a rational approach in drug design, often involving the synthesis of numerous analogs to establish structure-activity relationships (SAR). upc.edunih.govbiorxiv.org This process can lead to the identification of potent and selective inhibitors for various therapeutic targets.

| Feature | Contribution of (R)-Methyl 2-aminopent-4-enoate hydrochloride |

| Structural Mimicry | Acts as a constrained surrogate for proline. |

| Metabolic Stability | The allyl group restricts bond rotation, enhancing resistance to degradation. |

| Pharmacokinetics | The methyl ester can be designed to improve oral bioavailability. |

Catalysis and Ligand Design in Asymmetric Synthesis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov These ligands, often complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. While amino acids and their derivatives are frequently used as precursors for chiral ligands, there is currently no specific information available detailing the use of this compound in the design of ligands for asymmetric catalysis.

Emergent Biosynthetic Pathways via Metabolic Metathesis

A novel approach in synthetic biology involves the incorporation of non-natural chemical reactions into living organisms to create emergent biosynthetic pathways. nih.govacs.org Alkene metathesis, a powerful carbon-carbon bond-forming reaction not naturally present in biological systems, is a prime candidate for such an application. nih.govacs.org

Research has demonstrated that a compound structurally related to this compound, specifically 5-allyloxy-2-amino-pent-3-enoate (APE), can serve as a substrate for a Hoveyda-Grubbs catalyst to produce the alkenic amino acid vinylglycine in a biocompatible reaction. nih.govacs.org This in situ generated vinylglycine was then utilized by Escherichia coli as a precursor for the essential amino acids isoleucine and methionine, thereby rescuing the growth of auxotrophic strains. nih.govacs.org

This proof-of-concept study highlights the potential for using unsaturated amino acid esters like this compound to introduce new metabolic capabilities into cells. nih.govacs.org The terminal alkene of this compound makes it a suitable candidate for participating in olefin metathesis reactions within a biological context, paving the way for the directed evolution of new metabolic pathways and the synthesis of novel biomolecules. nih.govacs.org

| Component | Role in Metabolic Metathesis |

| Unsaturated Amino Acid Ester | Substrate for the metathesis catalyst. |

| Metathesis Catalyst (e.g., Hoveyda-Grubbs) | Facilitates the carbon-carbon bond rearrangement. |

| Biological System (e.g., E. coli) | Utilizes the product of the metathesis reaction for its metabolic needs. |

Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For Methyl 2-aminopent-4-enoate, which has a molecular formula of C₆H₁₁NO₂, the monoisotopic mass is 129.07898 Da. bldpharm.com Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The accurate mass measurement of this ion can unequivocally confirm the elemental composition. bldpharm.com

Table 3: Predicted ESI-MS Adducts for Methyl 2-aminopent-4-enoate bldpharm.com

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M+NH₄]⁺ | 147.11280 |

| [M+K]⁺ | 168.04214 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like amino acid esters. In the analysis of Methyl 2-aminopent-4-enoate hydrochloride, the compound is typically dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of water, and introduced into the mass spectrometer.

In positive ion mode, the molecule readily protonates to form the pseudomolecular ion [M+H]⁺. Given the molecular formula of the free base (C₆H₁₁NO₂), the theoretical monoisotopic mass is 129.07898 Da. Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 130.08626. uni.lu The detection of this ion is a primary indicator of the presence of the target compound. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 152.06820) or the potassium adduct [M+K]⁺ (m/z 168.04214), may also be observed depending on the purity of the solvents and the sample matrix. uni.lu

Table 1: Predicted ESI-MS Adducts of Methyl 2-aminopent-4-enoate

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₂NO₂]⁺ | 130.08626 |

| [M+Na]⁺ | [C₆H₁₁NO₂Na]⁺ | 152.06820 |

| [M+K]⁺ | [C₆H₁₁NO₂K]⁺ | 168.04214 |

| [M+NH₄]⁺ | [C₆H₁₅N₂O₂]⁺ | 147.11280 |

Data sourced from predicted values for the free base molecule. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for determining the purity of this compound and for identifying any synthesis-related impurities. bldpharm.combldpharm.com

In a typical LC-MS analysis, the compound is first separated on a reversed-phase column (e.g., a C18 column). A gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency, is commonly employed. The eluent from the LC column is then directed into the ESI source of the mass spectrometer.

The mass spectrometer can be operated in full scan mode to detect all ions within a certain m/z range, or in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound. This allows for both qualitative confirmation and quantitative analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule, serving as a powerful tool for structural confirmation.

For Methyl 2-aminopent-4-enoate, the HRMS analysis of the N-Boc protected analogue has been reported to confirm its synthesis. orgsyn.org For the hydrochloride salt itself, HRMS would be used to confirm the exact mass of the protonated molecule ([M+H]⁺). A measured mass of 130.08626 would confidently confirm the elemental formula C₆H₁₂NO₂⁺, distinguishing it from other ions with the same nominal mass. This is a critical step in the characterization of a newly synthesized batch of the compound.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are the workhorse for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds. bldpharm.combldpharm.com For this compound, a reversed-phase HPLC method would typically be employed.

A common setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. Detection is often performed using a UV detector, although the chromophore in this molecule is not particularly strong. Derivatization with a UV-active agent can be used to enhance sensitivity if required. A typical method for a related compound, glycine (B1666218) methyl ester hydrochloride, utilizes a mobile phase of 5% acetonitrile and 95% water with 0.5% phosphoric acid, with UV detection at 200 nm. sielc.com The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

These are typical parameters and may require optimization for specific instrumentation and purity requirements.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. bldpharm.combldpharm.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. waters.com The UPLC Amino Acid Analysis Solution, which involves pre-column derivatization with AccQ•Tag Ultra™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), is a well-established platform that could be applied to the analysis of this compound. waters.comamericanlaboratory.com This derivatization not only improves chromatographic retention on reversed-phase columns but also provides a fluorescent tag for highly sensitive detection. waters.com When coupled with mass spectrometry (UPLC-MS/MS), it allows for the highly sensitive and selective quantification of amino acids and their derivatives from complex matrices. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions in real-time. nih.govyoutube.com In the synthesis of this compound or its derivatives, TLC is used to track the consumption of starting materials and the formation of the product. orgsyn.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). For amino acids and their esters, a common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio). reachdevices.com

After development, the plate is visualized. Since Methyl 2-aminopent-4-enoate is not strongly UV-active, a staining agent is typically required. Ninhydrin is a common choice for amino acids and their esters, which produces a characteristic purple or yellow spot upon heating. reachdevices.com By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can quickly assess the status of the reaction. For example, in the synthesis of N-(Boc)-allylglycine methyl ester, a related compound, TLC was used with a 9:1 hexanes/ethyl acetate eluent, and the product was visualized with a potassium permanganate (B83412) stain. orgsyn.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-aminopent-4-enoate |

| N-(Boc)-allylglycine methyl ester |

| Glycine methyl ester hydrochloride |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

| Trifluoroacetic Acid |

| n-Butanol |

| Hexane |

| Ethyl acetate |

| Ninhydrin |

| Potassium permanganate |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation and analysis of chiral compounds. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for high-speed, efficient separations, making SFC particularly advantageous for high-throughput screening and purification. chromatographyonline.com For assessing the enantiomeric purity of a chiral molecule like this compound, SFC is often preferred over traditional high-performance liquid chromatography (HPLC) due to its reduced solvent consumption, faster analysis times, and cost-effectiveness. chromatographyonline.comymc.co.jp

The core of enantiomeric separation in SFC lies in the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers of the analyte can interact diastereomerically, leading to different retention times and, thus, separation. The separation process can be optimized by modifying the mobile phase with small amounts of polar organic solvents (co-solvents) such as methanol or ethanol (B145695), and by adjusting parameters like back pressure and temperature. ymc.co.jp

In a typical research setting, a racemic mixture of Methyl 2-aminopent-4-enoate would be injected into the SFC system equipped with a suitable CSP. The resulting chromatogram would show two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess (ee).

Table 1: Illustrative SFC Parameters for Enantiomeric Purity Analysis

| Parameter | Value/Type | Purpose |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP) | To create a chiral environment for separation. |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., 20% Ethanol) | To elute the compounds from the column. |

| Flow Rate | 2-4 mL/min | Controls the speed of the separation. |

| Back Pressure | 15 MPa | To maintain the CO₂ in a supercritical state. |

| Temperature | 30-40 °C | To influence solubility and interaction kinetics. |

| Detection | UV at 210-220 nm | To detect the enantiomers as they elute. |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. The principle is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). orgsyn.org The use of air pressure accelerates the flow of the mobile phase through the column, significantly reducing the purification time compared to traditional gravity chromatography. orgsyn.org

For the purification of this compound, which is an amino ester, certain considerations are necessary. Amines can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor separation, peak tailing, or even irreversible adsorption. rochester.edubiotage.com To mitigate this, the silica gel can be deactivated, or a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521), is often added to the eluent. biotage.comrochester.edu This neutralizes the acidic sites and improves the chromatography of the basic amine compound.

The process involves packing a column with silica gel, loading the crude product mixture onto the top of the column, and then eluting with a carefully chosen solvent system. The polarity of the eluent is critical; it is typically selected based on preliminary analysis by thin-layer chromatography (TLC) to achieve good separation between the target compound and impurities. rochester.edu Fractions are collected and analyzed to isolate the pure product.

Table 2: Typical Flash Column Chromatography Protocol for Amine Purification

| Step | Description | Details |

| Stationary Phase | Silica gel (230-400 mesh) | The high surface area allows for efficient separation. orgsyn.org |

| Sample Loading | Dry loading | The crude compound is adsorbed onto a small amount of silica gel and then added to the column. rochester.edu |

| Eluent System | Gradient of Ethyl Acetate in Hexane with 1% Triethylamine | The polarity is gradually increased to elute compounds of varying polarities. The triethylamine is added to prevent peak tailing of the amine. biotage.com |

| Elution | Pressurized flow | Positive air pressure is used to push the solvent through the column. orgsyn.org |

| Fraction Collection | Automated or manual collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone analytical technique for identifying the functional groups present in a molecule. masterorganicchemistry.com It works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. masterorganicchemistry.com Each type of bond (e.g., C=O, N-H, C=C) absorbs IR radiation at a characteristic wavenumber (expressed in cm⁻¹), resulting in a unique spectral fingerprint for the molecule. pressbooks.pub

For this compound, the IR spectrum would be expected to display several key absorption bands corresponding to its constituent functional groups. The presence of a primary amine hydrochloride salt, an ester, and an alkene can be confirmed by analyzing the spectrum. libretexts.orglibretexts.org The N-H stretching vibrations of the ammonium salt (R-NH₃⁺) typically appear as a broad band in the 2400-3200 cm⁻¹ region. The carbonyl (C=O) stretch of the methyl ester is a very strong and sharp absorption, expected around 1735-1750 cm⁻¹. pressbooks.pub The carbon-carbon double bond (C=C) of the alkene would show a stretching absorption in the 1640-1680 cm⁻¹ region. vscht.cz

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amine Hydrochloride | N-H | Stretch | 2400 - 3200 (broad) |

| Alkene | C=C | Stretch | 1640 - 1680 |

| Alkene | =C-H | Stretch | 3010 - 3100 |

| Ester | C=O | Stretch | 1735 - 1750 (strong, sharp) |

| Ester | C-O | Stretch | 1000 - 1300 |

| Alkyl | C-H | Stretch | 2850 - 2960 |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the angles and intensities of the diffracted beams, a detailed model of the electron density, and thus the precise location of each atom in the molecule, can be constructed. mdpi.com

This analysis provides unambiguous information about bond lengths, bond angles, and torsional angles within the molecule. For a chiral compound like this compound, single-crystal XRD can determine its absolute configuration. nih.gov Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds, which are expected to be significant for the hydrochloride salt. nih.govmdpi.com The data obtained from XRD analysis includes the crystal system, space group, and unit cell dimensions.

While specific experimental data for this compound is not presented here, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 4: Representative Crystal Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Data | Information Provided |

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å | The lengths of the unit cell axes. mdpi.com |

| Volume (V) | 1140 ų | The volume of the unit cell. |

| Density (calculated) | 1.5 g/cm³ | The calculated density of the crystal. mdpi.com |

| Bond Lengths/Angles | e.g., C=O: 1.21 Å, C-N: 1.48 Å | Precise intramolecular distances and angles. |

| Hydrogen Bonds | e.g., N-H···Cl, O-H···O | Details of intermolecular interactions holding the crystal lattice together. nih.gov |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) has emerged as a robust method for investigating the conformational preferences of molecules. By calculating the electronic structure, DFT can accurately predict the geometries and relative energies of different conformers. For a flexible molecule like Methyl 2-aminopent-4-enoate hydrochloride, which possesses multiple rotatable bonds, a thorough conformational analysis is crucial to identify the most stable, low-energy structures that are likely to be present under experimental conditions.

A conformational analysis of this compound would involve the systematic rotation of its key dihedral angles: the N-Cα bond (φ), the Cα-C=O bond (ψ), and the bonds within the pent-4-enoate (B1234886) chain. The relative energies of the resulting conformers would be calculated to construct a potential energy surface, revealing the global and local energy minima. These stable conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative interactions. For instance, intramolecular hydrogen bonds between the amino group and the carbonyl oxygen are known to stabilize certain conformations in amino acid esters. researchgate.net

Table 1: Predicted Stable Conformers and Relative Energies for a Model Unsaturated Amino Ester (Note: This table is a hypothetical representation based on typical findings for similar molecules, as specific data for this compound is not available.)

| Conformer | Dihedral Angle (φ, °) | Dihedral Angle (ψ, °) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|---|

| A | -150 | 155 | 0.00 | Intramolecular H-bond (N-H···O=C) |

| B | -70 | 80 | 1.25 | Gauche conformation, reduced steric strain |

| C | 65 | -75 | 2.10 | Extended conformation |

| D | 180 | -170 | 3.50 | Fully extended, some steric clash |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that complement the static view from DFT calculations. MD simulations can predict how this compound would behave in different environments, such as in solution, by simulating the interactions between the molecule and solvent molecules.